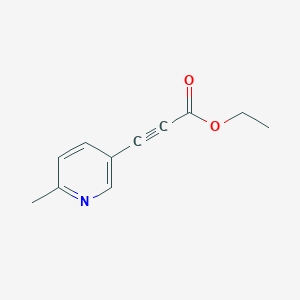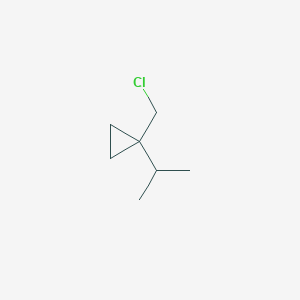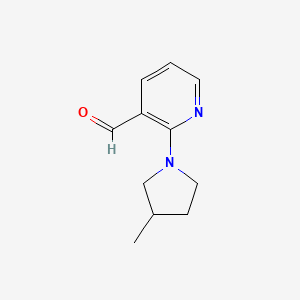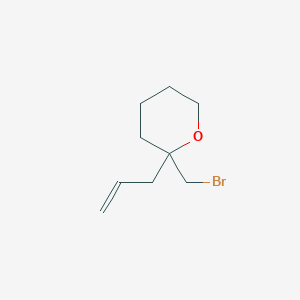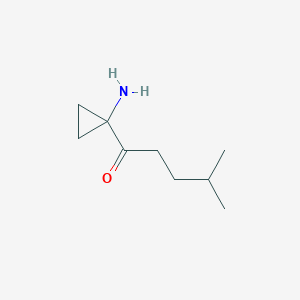
1-(1-Aminocyclopropyl)-4-methylpentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminocyclopropyl)-4-methylpentan-1-one is a chemical compound characterized by the presence of an aminocyclopropyl group attached to a methylpentanone backbone
Preparation Methods
The synthesis of 1-(1-Aminocyclopropyl)-4-methylpentan-1-one typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst.
Amination: The cyclopropyl ring is then aminated using reagents such as ammonia or an amine under suitable conditions.
Ketone Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(1-Aminocyclopropyl)-4-methylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminocyclopropyl group can participate in substitution reactions, where the amino group is replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1-Aminocyclopropyl)-4-methylpentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism by which 1-(1-Aminocyclopropyl)-4-methylpentan-1-one exerts its effects involves interactions with molecular targets and pathways. The aminocyclopropyl group can interact with enzymes and receptors, influencing biochemical pathways and cellular functions. Specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
1-(1-Aminocyclopropyl)-4-methylpentan-1-one can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and plays a role in plant growth and development.
Cyclopropylamine: Known for its use in organic synthesis and as a building block for pharmaceuticals.
4-Methylpentan-2-one:
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(1-aminocyclopropyl)-4-methylpentan-1-one |
InChI |
InChI=1S/C9H17NO/c1-7(2)3-4-8(11)9(10)5-6-9/h7H,3-6,10H2,1-2H3 |
InChI Key |
WGMAPBBUVMHUSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)C1(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


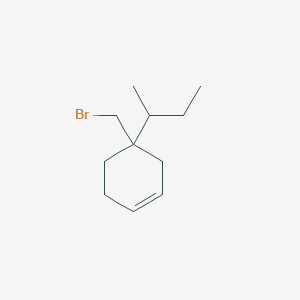
![2-[(3-Aminopropyl)(4-methoxyphenyl)amino]ethan-1-ol](/img/structure/B13181664.png)
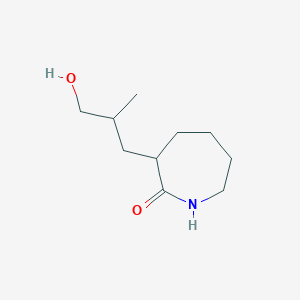
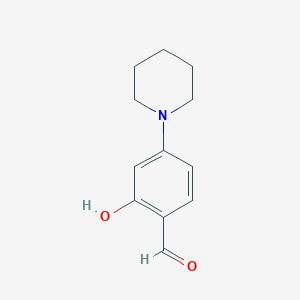
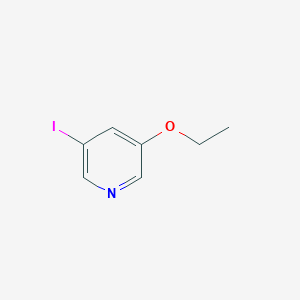

![3-{1,4-Dioxaspiro[4.5]decan-8-yl}-4-methylaniline](/img/structure/B13181695.png)
methanol](/img/structure/B13181697.png)
![Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13181702.png)
![1-[2-Amino-4-chloro-5-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13181703.png)
